4-Chloro-2-fluoro-3-formylphenylboronic acid
Description
4-Chloro-2-fluoro-3-formylphenylboronic acid is a multifunctional aromatic boronic acid derivative with a benzene core substituted at the 2-, 3-, and 4-positions by fluorine, formyl (-CHO), and chlorine, respectively. Its molecular formula is C₇H₅BClFNO₃, and it has a molecular weight of 217.38 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, F, CHO), which enhance its reactivity in cross-coupling reactions like Suzuki-Miyaura. The formyl group also allows further functionalization, making it valuable in pharmaceutical synthesis and materials science .
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEOCAKEWZXMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223549 | |
| Record name | Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-44-4 | |
| Record name | Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-formylphenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method involves the use of palladium-catalyzed borylation reactions. For instance, starting from 4-chloro-2-fluoro-3-iodobenzaldehyde, a borylation reaction can be carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-formylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMSO, toluene).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Chloro-2-fluoro-3-carboxyphenylboronic acid.
Reduction: 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid.
Scientific Research Applications
4-Chloro-2-fluoro-3-formylphenylboronic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-formylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center, followed by reductive elimination to form the carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity and stability of boronic acids are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
Reactivity in Cross-Coupling :
- The target compound’s formyl group enhances electrophilicity, accelerating transmetalation in Suzuki reactions compared to analogs like 4-chloro-2-fluorophenylboronic acid, which lacks this group .
- Chloro and fluoro substituents further stabilize the boronic acid via electron withdrawal, reducing protodeboronation .
Functionalization Potential: The formyl group allows condensation reactions (e.g., forming imines or hydrazones), enabling applications in drug discovery (e.g., kinase inhibitors) . In contrast, 4-chloro-2-fluorophenylboronic acid is primarily used as a coupling intermediate without further derivatization .
Acidity and Solubility: The trifluoromethyl group in 4-chloro-2-(trifluoromethyl)phenylboronic acid increases acidity (pKa ~8.5) compared to the target compound (estimated pKa ~9.2) due to stronger electron withdrawal . The formyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs .
Biological Activity
4-Chloro-2-fluoro-3-formylphenylboronic acid is an organoboron compound notable for its unique structural features, including a boronic acid group, a chloro substituent, and a fluoro substituent. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and agricultural chemistry. Its potential biological activities primarily stem from its ability to interact with enzymes and participate in cross-coupling reactions.
- Molecular Formula : C₇H₆BClF₃O₃
- Molecular Weight : Approximately 195.48 g/mol
- Functional Groups : Boronic acid, aldehyde, chloro, and fluoro groups.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-12. MMPs are crucial in tissue remodeling and degradation processes, making them significant targets for therapeutic interventions in diseases such as arthritis and cancer. The compound's ability to inhibit MMPs suggests potential applications in drug development aimed at managing these conditions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it a valuable tool in organic synthesis .
Applications in Drug Development
The compound serves as an intermediate in the synthesis of pharmaceuticals with potential anti-inflammatory and anticancer properties. It is involved in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives that are tested for biological activity. Some derivatives have shown promising results as potential drug candidates.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluorophenylboronic Acid | C₆H₆BFO₃ | Lacks chloro substituent |
| 3-Fluoro-4-formylphenylboronic Acid | C₇H₆BFO₃ | Different position of formyl group |
| 4-Chloro-3-fluorophenylboronic Acid | C₇H₆BClF₃O₃ | Different functional group arrangement |
| 2-Fluoro-5-formylphenylboronic Acid | C₇H₆BFO₃ | Different positioning of substituents |
The presence of both chloro and fluoro groups enhances the reactivity of this compound compared to others, making it particularly effective in Suzuki coupling reactions.
Case Studies and Research Findings
- Inhibition Studies : Research indicates that this compound effectively inhibits MMPs involved in cancer progression and inflammatory diseases. Further studies are necessary to quantify its inhibitory potency compared to known inhibitors.
- Antimicrobial Testing : Related phenylboronic acids have been tested for antimicrobial activity against pathogens like Candida albicans and Escherichia coli, showing moderate effectiveness. Future studies should explore the specific activity of this compound against similar microbial strains .
- Synthesis Efficiency : The use of this compound in palladium-catalyzed reactions has been shown to yield high-purity products with excellent selectivity, emphasizing its utility in synthetic organic chemistry.
Q & A
Q. What strategies mitigate hydrolysis of the boronic acid group in aqueous reaction media?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
